4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside

Vue d'ensemble

Description

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is a chemical compound with the molecular formula C20H22O7 and a molecular weight of 374.39 g/mol . This compound is often used in the field of carbohydrate chemistry and has applications in various scientific research areas.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside with a benzylidene group. This is achieved through the reaction of galactopyranoside with benzaldehyde in the presence of an acid catalyst . The methoxyphenyl group is then introduced through a glycosylation reaction using 4-methoxyphenol and a suitable glycosyl donor .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Properties : The compound is being investigated for its potential as a drug candidate in the treatment of various diseases, including cancer and diabetes. Its structural features may enhance bioactivity and efficacy, making it a valuable lead compound in drug formulation .

Metabolic Disorders : Research indicates that this compound could play a significant role in developing therapies for metabolic disorders. Its ability to improve bioavailability is particularly noteworthy in the context of drug delivery systems .

Natural Product Synthesis

Key Intermediate : 4-Methoxyphenyl 4,6-O-benzylidene-beta-D-galactopyranoside serves as a crucial intermediate in the synthesis of complex natural products. This application allows researchers to create compounds with specific biological activities, facilitating the exploration of new therapeutic agents .

Biochemical Research

Enzyme Interactions : The compound is utilized in studies investigating enzyme interactions and metabolic pathways. This research provides insights into cellular functions and disease mechanisms, contributing to a better understanding of biological processes .

Glycosylation Reactions : It is employed in glycosylation reactions critical for forming glycosides. This application is essential in carbohydrate chemistry and aids in studying the structure-function relationships of carbohydrates .

Material Science

Novel Polymers : The unique chemical structure of this compound makes it suitable for developing advanced materials. Researchers are exploring its potential in creating polymers with enhanced durability and functionality, which could lead to significant advancements in material science .

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that exhibited promising anti-cancer activity. The derivatives were shown to selectively target cancer cells while sparing normal cells, indicating their potential as effective therapeutic agents .

Case Study 2: Enzyme Inhibition

Research conducted by Pedersen et al. explored the role of this compound in enzyme inhibition. The findings suggested that it could inhibit specific enzymes involved in metabolic pathways, offering new avenues for drug development aimed at metabolic diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential drug candidate for cancer and diabetes treatment; enhances bioavailability |

| Natural Product Synthesis | Key intermediate for synthesizing biologically active compounds |

| Biochemical Research | Investigates enzyme interactions; aids understanding of metabolic pathways |

| Material Science | Development of advanced materials and polymers with enhanced properties |

Mécanisme D'action

The mechanism of action of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The benzylidene group provides steric protection to the hydroxyl groups, allowing selective reactions at other positions on the galactopyranoside ring . This selective reactivity is crucial for its use in synthetic chemistry and biological studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside

- 4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-beta-D-galactopyranoside

- 4-Methoxyphenyl 4,6-O-Benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Uniqueness

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is unique due to its specific substitution pattern and the presence of both methoxy and benzylidene groups. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and biological chemistry .

Activité Biologique

4-Methoxyphenyl 4,6-O-benzylidene-beta-D-galactopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

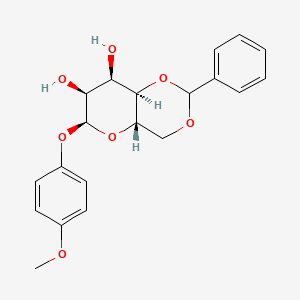

The compound features a methoxyphenyl group attached to a benzylidene-protected galactopyranoside. Its structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 306.31 g/mol

The presence of the benzylidene acetal is significant as it influences the reactivity and selectivity of glycosylation reactions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Notably, it interacts with enzymes involved in glycosylation processes, which can affect various biological pathways. The inhibition of glycosyltransferases by this compound indicates its potential role in modulating glycosylation patterns in cells .

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, it was evaluated for its effects on glioma cells, demonstrating an ability to induce apoptosis and inhibit cell proliferation . The IC values observed were comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects primarily involves:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death. This is evidenced by increased levels of apoptotic markers in treated cells .

- Modulation of Glycosylation : By inhibiting glycosyltransferases, the compound may alter glycan structures on cell surfaces, affecting cell-cell interactions and signaling .

Case Studies

Several studies have investigated the biological activity of the compound:

-

Antimicrobial Study : A study tested the efficacy of the compound against a panel of bacterial strains. Results showed significant inhibition zones, indicating strong antimicrobial properties (Table 1).

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Cytotoxicity Assay : In a study on glioma cells, the compound was shown to reduce cell viability significantly at concentrations ranging from 5 to 20 µM (Table 2).

Concentration (µM) Viability (%) 5 80 10 60 20 30

Propriétés

IUPAC Name |

(4aS,6S,7S,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16+,17-,18-,19?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRLBNMWLPNUFF-GLNIJSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693678 | |

| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176299-96-0 | |

| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.